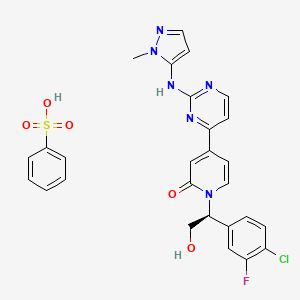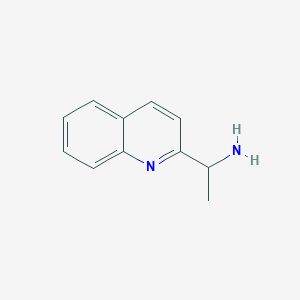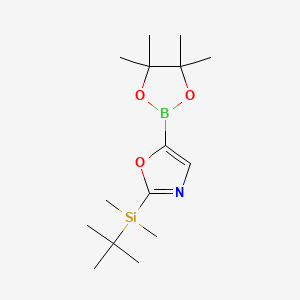![molecular formula C12H26Cl2N2 B12276256 1-Ethyl-[4,4']bipiperidinyl dihydrochloride](/img/structure/B12276256.png)
1-Ethyl-[4,4']bipiperidinyl dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-[4,4’]bipiperidinyl dihydrochloride is a chemical compound with the molecular formula C12H26Cl2N2 and a molecular weight of 269.25 g/mol . It is a derivative of bipiperidine, a compound consisting of two piperidine rings connected by a single bond. This compound is often used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Ethyl-[4,4’]bipiperidinyl dihydrochloride typically involves the reaction of 1-ethylpiperidine with 4,4’-bipiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
1-Ethyl-[4,4’]bipiperidinyl dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involving this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur with this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the compound .
Applications De Recherche Scientifique
1-Ethyl-[4,4’]bipiperidinyl dihydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-Ethyl-[4,4’]bipiperidinyl dihydrochloride involves its interaction with specific molecular targets and pathways within cells. This compound can bind to and modulate the activity of certain enzymes, receptors, or other proteins, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparaison Avec Des Composés Similaires
1-Ethyl-[4,4’]bipiperidinyl dihydrochloride can be compared to other similar compounds, such as:
1-Methyl-[4,4’]bipiperidinyl dihydrochloride: This compound has a similar structure but with a methyl group instead of an ethyl group.
1-Propyl-[4,4’]bipiperidinyl dihydrochloride: Another similar compound with a propyl group, which can also lead to variations in its properties and applications.
The uniqueness of 1-Ethyl-[4,4’]bipiperidinyl dihydrochloride lies in its specific chemical structure, which imparts distinct properties and makes it suitable for particular research and industrial applications .
Propriétés
Formule moléculaire |
C12H26Cl2N2 |
|---|---|
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
1-ethyl-4-piperidin-4-ylpiperidine;dihydrochloride |
InChI |
InChI=1S/C12H24N2.2ClH/c1-2-14-9-5-12(6-10-14)11-3-7-13-8-4-11;;/h11-13H,2-10H2,1H3;2*1H |
Clé InChI |
DITGJCQRCYSRJU-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC(CC1)C2CCNCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4Z)-4-[(1-butylbenzo[cd]indol-1-ium-2-yl)methylidene]-2-[(E)-(1-butylbenzo[cd]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B12276201.png)
![[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(3-fluorophenyl)methyl]methylamine](/img/structure/B12276206.png)

![{2-Azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B12276214.png)


![3-Phenyl-2-[(2-phenylmethoxyacetyl)amino]propanoic acid](/img/structure/B12276224.png)

![tert-butyl N-[cis-3-methoxypiperidin-4-yl]carbamate hemioxalate](/img/structure/B12276242.png)


